Dimethyl [5-(benzylamino)-2-(4-bromophenyl)-1,3-oxazol-4-yl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl [5-(benzylamino)-2-(4-bromophenyl)-1,3-oxazol-4-yl]phosphonate is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a benzylamino group, a bromophenyl group, and a phosphonate group attached to an oxazole ring. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [5-(benzylamino)-2-(4-bromophenyl)-1,3-oxazol-4-yl]phosphonate typically involves a multi-step process. One common method includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide.
Introduction of the Benzylamino Group: The benzylamino group can be introduced via a nucleophilic substitution reaction using benzylamine.
Bromination: The bromophenyl group can be introduced through a bromination reaction using bromine or a brominating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [5-(benzylamino)-2-(4-bromophenyl)-1,3-oxazol-4-yl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Dimethyl [5-(benzylamino)-2-(4-bromophenyl)-1,3-oxazol-4-yl]phosphonate has several scientific research applications, including:
Medicinal Chemistry: Potential use in the development of new drugs due to its biological activities.
Biological Studies: Investigation of its effects on various biological systems and pathways.
Chemical Research: Use as a reagent or intermediate in the synthesis of other complex molecules.
Industrial Applications: Potential use in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Dimethyl [5-(benzylamino)-2-(4-bromophenyl)-1,3-oxazol-4-yl]phosphonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulation of receptor activity, leading to changes in cellular signaling.
Alteration of Gene Expression: Impact on the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Dimethyl [5-(benzylamino)-2-(4-bromophenyl)-1,3-oxazol-4-yl]phosphonate can be compared with other similar compounds, such as:
Dimethyl [5-(benzylamino)-2-methyl-1,3-oxazol-4-yl]phosphonate: Similar structure but with a methyl group instead of a bromophenyl group.
Dimethyl [5-(benzylamino)-2-(4-chlorophenyl)-1,3-oxazol-4-yl]phosphonate: Similar structure but with a chlorophenyl group instead of a bromophenyl group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C18H18BrN2O4P |
---|---|
Molecular Weight |
437.2 g/mol |
IUPAC Name |
N-benzyl-2-(4-bromophenyl)-4-dimethoxyphosphoryl-1,3-oxazol-5-amine |
InChI |
InChI=1S/C18H18BrN2O4P/c1-23-26(22,24-2)18-17(20-12-13-6-4-3-5-7-13)25-16(21-18)14-8-10-15(19)11-9-14/h3-11,20H,12H2,1-2H3 |
InChI Key |
KKCGTNKTLCPNOU-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)Br)NCC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.